N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with an isoxazole ring at position 5 and a piperidin-1-ylsulfonyl-benzamide group at position 2. This compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c23-15(19-17-21-20-16(26-17)14-8-9-18-27-14)12-4-6-13(7-5-12)28(24,25)22-10-2-1-3-11-22/h4-9H,1-3,10-11H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXVECGYLKNMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, under dehydrating conditions.
Attachment of the Piperidine Sulfonyl Group: This can be done by reacting piperidine with sulfonyl chlorides in the presence of a base.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects at the molecular level.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and physiological responses. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other 1,3,4-oxadiazoles and sulfonamide derivatives. Key comparisons include:
Key Findings:
Substituent Impact on Activity: The isoxazol-5-yl group in the target compound may confer stronger π-π stacking interactions with enzyme active sites compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl, which rely on hydrophobic or hydrogen-bonding interactions .
Antifungal Efficacy :
- LMM5 and LMM11 demonstrated IC₅₀ values of 8 µM and 16 µM against C. albicans, respectively, via thioredoxin reductase inhibition. While direct data for the target compound are unavailable, its structural similarity suggests comparable or improved activity due to optimized substituents .
Sulfonamide Derivatives :
- Classical sulfonamides like 5-Methyl-3-sulfanilamidoisoxazole () lack the 1,3,4-oxadiazole core but share sulfonamide functionality. These compounds often exhibit narrower-spectrum activity and higher toxicity, whereas modern derivatives like the target compound leverage hybrid structures for enhanced target specificity .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring, a 1,3,4-oxadiazole moiety, and a sulfonamide group linked to a piperidine derivative. This combination of functional groups suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Isoxazole Formation : The isoxazole ring can be synthesized through the cyclization of hydroxylamine with β-ketoesters or β-diketones.
- Oxadiazole Formation : The oxadiazole ring is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Final Coupling : The final step involves coupling the oxadiazole derivative with the piperidine sulfonamide using acetic anhydride and appropriate catalysts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing isoxazole and oxadiazole rings have shown promising activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong efficacy .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5b | Salmonella typhi | Strong |
| 5d | Bacillus subtilis | Moderate |
| 5f | Escherichia coli | Weak |
Anticancer Activity
In vitro studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects on cancer cell lines. For example, some derivatives have shown inhibition against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors, affecting metabolic pathways in bacteria or cancer cells.
- Interference with Cellular Signaling : The presence of isoxazole and oxadiazole rings may facilitate interactions with key proteins involved in cell signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of isoxazole-substituted compounds revealed that those with the oxadiazole moiety exhibited enhanced antibacterial activity compared to their counterparts without it. The most active compounds were further tested against clinical isolates, demonstrating potential for therapeutic applications .
- Cytotoxicity Assays : In another research effort, derivatives were screened against various cancer cell lines (e.g., HT-29 and TK-10). Results indicated that specific modifications to the piperidine side chain significantly improved cytotoxicity profiles, suggesting structure–activity relationships that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
